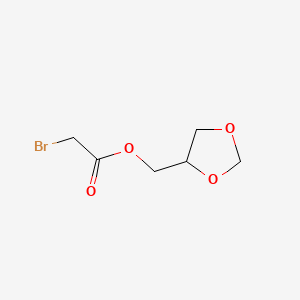
4-Bromoacetoxymethyl-m-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoacetoxymethyl-m-dioxolane is a chemical compound with the molecular formula C6H9BrO4 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromoacetoxymethyl-m-dioxolane can be synthesized through the reaction of 1,3-dioxolan-4-ylmethanol with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoacetoxymethyl-m-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Hydrolysis: Products include 1,3-dioxolan-4-ylmethanol and bromoacetic acid.
Oxidation and Reduction: Products include corresponding oxides and alcohols.
Applications De Recherche Scientifique
4-Bromoacetoxymethyl-m-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromoacetoxymethyl-m-dioxolane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .
Comparaison Avec Des Composés Similaires
1,3-Dioxolan-4-ylmethyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloroacetoxymethyl-m-dioxolane: Similar but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodoacetoxymethyl-m-dioxolane: Similar but with an iodine atom, which has different leaving group properties compared to bromine.
Uniqueness: 4-Bromoacetoxymethyl-m-dioxolane is unique due to its reactivity, particularly in substitution reactions.
Propriétés
Numéro CAS |
5137-36-0 |
|---|---|
Formule moléculaire |
C6H9BrO4 |
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
1,3-dioxolan-4-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C6H9BrO4/c7-1-6(8)10-3-5-2-9-4-11-5/h5H,1-4H2 |
Clé InChI |
XIPUPLUONQGLHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCO1)COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


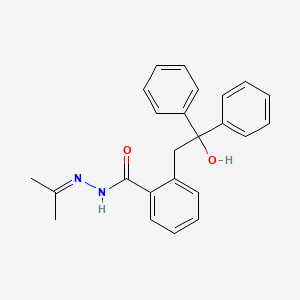
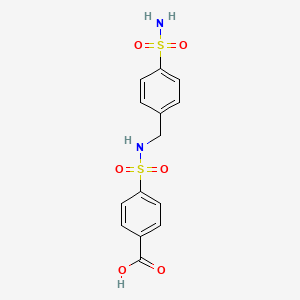
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
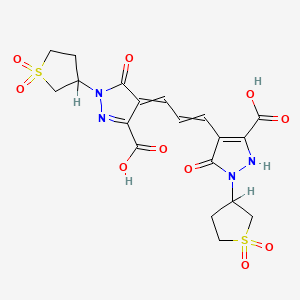
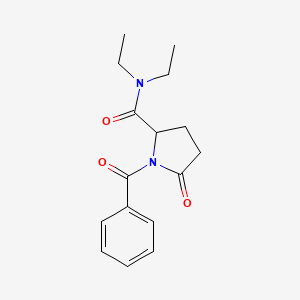
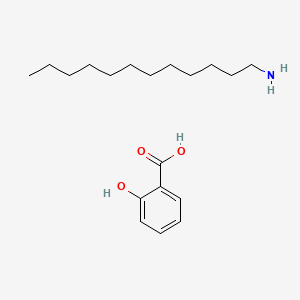
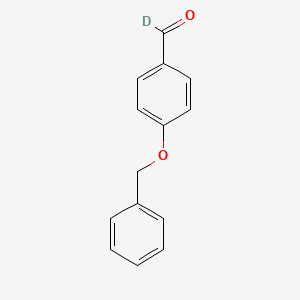
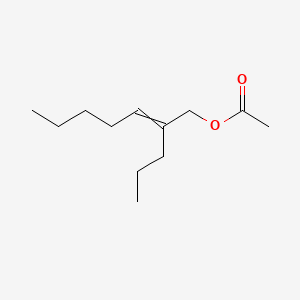
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)




![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
